molecular formula C25H22N2O3 B2519142 4,4'-Bis(3-aminophenoxy)benzophenone CAS No. 63948-92-5

4,4'-Bis(3-aminophenoxy)benzophenone

Cat. No.: B2519142
CAS No.: 63948-92-5
M. Wt: 398.5 g/mol
InChI Key: SZOSBUBZKMVMGS-UHFFFAOYSA-N
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Description

4,4'-Bis(3-aminophenoxy)benzophenone is a high-value aromatic diamine monomer that serves as a critical building block for the synthesis of advanced polyimide resins and other high-performance polymers . Its molecular structure, incorporating a central benzophenone unit and two aminophenoxy termini, is engineered to impart exceptional thermal stability and mechanical strength to the resulting polymeric materials . Researchers utilize this monomer to develop polyimides for demanding applications such as lightweight composite components in the aerospace industry, where materials must withstand extreme environmental stress . Furthermore, the benzophenone core is of significant interest in the development of specialized polymers for electronic applications. Similar benzophenone-containing dianhydrides are used to create polyimides that function as dielectric layers in organic field-effect transistor (OFET) memory devices and electrets , highlighting the potential of this monomer family in advanced electronic material science . The compound also opens pathways for material innovation in photocatalytic systems , as benzophenone-based polymers are investigated for processes like dye degradation under visible light irradiation . This makes 4,4'-Bis(3-aminophenoxy)benzophenone a versatile reagent for chemists and material scientists pushing the boundaries of polymer chemistry, functional materials, and sustainable technologies.

Properties

CAS No.

63948-92-5

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

[4,4-bis(3-aminophenoxy)cyclohexa-1,5-dien-1-yl]-phenylmethanone

InChI

InChI=1S/C25H22N2O3/c26-20-8-4-10-22(16-20)29-25(30-23-11-5-9-21(27)17-23)14-12-19(13-15-25)24(28)18-6-2-1-3-7-18/h1-14,16-17H,15,26-27H2

InChI Key

SZOSBUBZKMVMGS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N

Canonical SMILES

C1C=C(C=CC1(OC2=CC=CC(=C2)N)OC3=CC=CC(=C3)N)C(=O)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 4,4’-Bis(3-aminophenoxy)benzophenone typically involves the reaction of corresponding ketone compounds with aniline under basic conditions . The general synthetic route includes:

    Reactants: The starting materials include a ketone compound and aniline.

    Reaction Conditions: The reaction is carried out in the presence of a basic solvent such as sodium hydroxide solution.

    Procedure: The reactants are mixed in a molar ratio and heated to an appropriate temperature to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

4,4’-Bis(3-aminophenoxy)benzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4,4'-Bis(3-aminophenoxy)benzophenone, it is compared to structurally or functionally analogous benzophenone derivatives. Key compounds include:

4,4'-Bis(dimethylamino)benzophenone

  • Structure: Features dimethylamino (-N(CH₃)₂) groups instead of aminophenoxy (-OC₆H₄NH₂) substituents.
  • Properties: Lower thermal stability due to weaker N–C bonds compared to ether-linked aminophenoxy groups. Soluble in polar aprotic solvents (e.g., DMF, DMSO), unlike the rigid 4,4'-Bis(3-aminophenoxy)benzophenone, which requires harsh conditions for dissolution . Used as a photoinitiator in UV-curable resins (e.g., SZ2080 photoresists ) and as an α-glucosidase inhibitor in diabetes research .

3,3',4,4'-Tetraaminobenzophenone

  • Structure: Contains four amine groups directly attached to the benzophenone core.
  • Properties: Higher reactivity in polycondensation reactions due to increased amine density. Forms polyimides with superior mechanical rigidity but reduced solubility compared to 4,4'-Bis(3-aminophenoxy)benzophenone-based polymers . Limited commercial use due to synthetic complexity and moisture sensitivity.

4,4'-Bis(9-carbazolyl)benzophenone Derivatives (e.g., DB14, DB23)

  • Structure: Benzophenone core functionalized with carbazole moieties instead of aminophenoxy groups.
  • Properties: Enhanced electroluminescence efficiency (EQEmax ~5.3%) in OLEDs due to twisted donor-acceptor-donor (D-A-D) architecture . Lower thermal stability (decomposition onset ~350°C) compared to polyimides derived from 4,4'-Bis(3-aminophenoxy)benzophenone . Solubility tunable via alkyl side-chain engineering (e.g., octyl groups in DB29 improve solubility in chloroform) .

4,4'-Bis(4-aminophenoxy)biphenyl (BAPB)

  • Structure: Biphenyl core with aminophenoxy termini.
  • Properties: Forms sulfonated polyimides with proton conductivity (~0.1 S/cm at 80°C) for fuel cell membranes . Lower glass transition temperature (Tg ~250°C) compared to 4,4'-Bis(3-aminophenoxy)benzophenone-based polymers (Tg >316°C) .

Table 1: Comparative Properties of Benzophenone Derivatives

Compound Thermal Stability (°C) Solubility Key Applications Reference
4,4'-Bis(3-aminophenoxy)benzophenone 492 (5% wt. loss) DMAc, NMP High-temperature polyimides
4,4'-Bis(dimethylamino)benzophenone 280 (decomposition) DMF, DMSO Photoresists, enzyme inhibitors
DB14 (Carbazole derivative) 350 (decomposition) Chloroform, THF OLED emitters
BAPB 250 (Tg) DMAc, m-cresol Fuel cell membranes

Key Research Findings

Thermal Performance: Polyimides derived from 4,4'-Bis(3-aminophenoxy)benzophenone exhibit superior thermal stability (Td₅% = 492°C) compared to carbazole-based derivatives (Td₅% = 350–400°C) . This is attributed to the rigid benzophenone backbone and stable ether linkages.

Solubility Trade-offs: While alkylated carbazole derivatives (e.g., DB29) achieve better solubility in organic solvents, 4,4'-Bis(3-aminophenoxy)benzophenone requires aggressive solvents like N-methyl-2-pyrrolidone (NMP) for processing .

Functional Versatility: The aminophenoxy groups enable covalent bonding with dianhydrides (e.g., BTDA, ODPA), forming crosslinked networks with tunable mechanical properties .

Q & A

Q. What are the established synthetic routes for 4,4'-Bis(3-aminophenoxy)benzophenone, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via a nucleophilic aromatic substitution (NAS) reaction. A common approach involves reacting 4,4'-difluorobenzophenone with 3-aminophenol in a polar aprotic solvent (e.g., dimethylacetamide or NMP) under inert atmosphere, using potassium carbonate as a base. Key steps:

  • Reaction Conditions : Maintain temperatures between 120–160°C for 12–24 hours .
  • Purification : Post-reaction, the product is precipitated in deionized water, filtered, and recrystallized from ethanol or toluene.
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and FT-IR to confirm amine functionality. Ensure residual solvent levels meet ICH guidelines (<0.1% via GC-MS).

Q. Table 1: Synthesis Optimization Parameters

ParameterTypical RangeImpact on Yield/Purity
SolventDMAc, NMPHigher polarity improves NAS efficiency
Temperature120–160°CExcessive heat may degrade aminophenol
Reaction Time12–24 hrsLonger durations enhance conversion

Q. How is 4,4'-Bis(3-aminophenoxy)benzophenone characterized for structural confirmation?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms ether linkage formation (δ ~6.8–7.8 ppm for aromatic protons, absence of fluorine signals) .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 369.44).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (theoretical: C 78.24%, H 5.47%, N 7.60%).

Q. What are the primary research applications of this compound in material science?

Methodological Answer: It serves as a diamine precursor for high-performance polyimides. Applications include:

  • Polymer Synthesis : React with dianhydrides (e.g., PMDA, ODPA) to form thermally stable polyimides (Tg > 300°C) .
  • Sensor Development : Functionalize with fluorophores for pH or ion detection via solvatochromic shifts.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like unreacted aminophenol?

Methodological Answer: Employ a factorial design of experiments (DoE) to identify critical factors:

  • Variables : Solvent ratio (DMAc/toluene azeotrope), stoichiometry (aminophenol:difluorobenzophenone), catalyst (e.g., CsF).
  • Analysis : Use ANOVA to assess interactions. For example, excess aminophenol (1.1:1 molar ratio) reduces residual fluoride but may require post-reaction scavengers (e.g., MgSO₄) .
  • Process Analytical Technology (PAT) : In-situ FT-IR monitors reaction progression, enabling real-time adjustments.

Q. How to resolve contradictions between NMR purity data and polymer performance (e.g., reduced thermal stability)?

Methodological Answer: Discrepancies often arise from trace impurities (e.g., hydrolyzed intermediates):

  • Advanced Characterization : Use XPS to detect surface contaminants (e.g., residual -OH groups).
  • Thermogravimetric Analysis (TGA) : Compare degradation profiles; impurities reduce onset decomposition temperatures.
  • Mitigation : Implement gradient recrystallization or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What methodologies assess the compound’s stability under long-term storage or processing conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., oxidized amines).
  • Stress Testing : Heat to 200°C in air/N₂ to simulate polymerization conditions. Degradation pathways include:
    • Oxidation : Detect quinone formation via UV-Vis (λ ~450 nm).
    • Hydrolysis : NMR identifies cleavage of ether linkages .

Q. Table 2: Degradation Products Under Stress Conditions

ConditionMajor Degradation ProductsDetection Method
Thermal (200°C)Quinones, fragmented aromaticsGC-MS, FT-IR
Hydrolytic (pH 7.4)3-Aminophenol, benzophenone derivativesHPLC-DAD

Q. How can computational modeling predict the compound’s reactivity in novel polymer systems?

Methodological Answer:

  • DFT Calculations : Simulate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity with dianhydrides .
  • Molecular Dynamics (MD) : Model polyimide chain packing to correlate with mechanical properties (e.g., tensile modulus).
  • Software Tools : COMSOL Multiphysics® for diffusion kinetics during polymerization .

Q. What safety protocols are critical when handling 4,4'-Bis(3-aminophenoxy)benzophenone?

Methodological Answer:

  • Ventilation : Use local exhaust ventilation (LEV) to prevent inhalation of fine particles .
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal : Treat as hazardous waste (incineration at > 1000°C) due to potential aquatic toxicity .

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